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Compound of Interest

Compound Name: (R)-Idhp

Cat. No.: B12391047 Get Quote

(R)-Idhp, with the IUPAC name 2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-

oxoethyl]quinolin-4-one, is a chemical compound of interest in cardiovascular research. It is

recognized as an isomer of IDHP, a metabolite of Salvia miltiorrhiza (Danshen), a plant widely

used in traditional Chinese medicine for the treatment of cardiovascular diseases. This

technical guide provides a detailed examination of the chemical structure of (R)-Idhp, its known

biological activities with a focus on its vasorelaxant effects, and the experimental protocols

used to elucidate its mechanism of action.

Chemical Structure and Properties
The chemical identity of (R)-Idhp is defined by its specific stereochemistry at the chiral center

in the dihydroindole moiety. This structural feature is crucial as stereoisomers of a compound

can exhibit significantly different pharmacological activities.
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Property Value

IUPAC Name
2-hydroxy-1-[2-[(2R)-2-methyl-2,3-dihydroindol-

1-yl]-2-oxoethyl]quinolin-4-one

Molecular Formula C₂₀H₁₈N₂O₃

Molecular Weight 334.37 g/mol

Canonical SMILES
C[C@@H]1CC2=CC=CC=C2N1C(=O)CN3C4=

CC=CC=C4C(=O)C=C3O

Stereochemistry (R)

A comprehensive table of physicochemical properties such as melting point, solubility, and pKa

for (R)-Idhp is not readily available in the public domain and would require experimental

determination.

Biological Activity and Mechanism of Action
While specific quantitative data for the (R)-isomer of Idhp is limited in publicly accessible

literature, studies on the parent compound, IDHP, have demonstrated significant vasorelaxant

properties. The primary mechanism of action is attributed to its ability to modulate intracellular

calcium (Ca²⁺) concentrations in vascular smooth muscle cells (VSMCs).

IDHP induces relaxation in arteries pre-contracted with vasoconstrictors like norepinephrine.

This effect is achieved through a dual mechanism:

Inhibition of Ca²⁺ Influx: IDHP blocks the entry of extracellular Ca²⁺ into VSMCs through both

voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels

(ROCCs).

Inhibition of Ca²⁺ Release: It also inhibits the release of Ca²⁺ from intracellular stores,

primarily the sarcoplasmic reticulum.

By reducing the cytosolic Ca²⁺ concentration, IDHP decreases the activation of myosin light-

chain kinase, leading to the dephosphorylation of myosin light chains and subsequent

relaxation of the smooth muscle, resulting in vasodilation.
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Signaling Pathway of Vasorelaxation
The vasorelaxant effect of (R)-Idhp is intricately linked to the signaling cascade initiated by

vasoconstrictors like norepinephrine in vascular smooth muscle cells. The following diagram

illustrates this pathway and the proposed points of intervention by (R)-Idhp.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12391047?utm_src=pdf-body
https://www.benchchem.com/product/b12391047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

Norepinephrine

α1-Adrenergic
Receptor

Binds

Voltage-Dependent
Ca²⁺ Channel

Depolarization
activates

Phospholipase C

Activates

Ca²⁺ Influx

Receptor-Operated
Ca²⁺ Channel

Ca²⁺ Influx

IP₃

Cleaves PIP₂ to

DAG

Cleaves PIP₂ to

PIP₂

Sarcoplasmic
Reticulum (SR)

Binds to receptor on

Activates

Ca²⁺ Release

Induces

↑ [Ca²⁺]i

Vasoconstriction

(R)-Idhp

Inhibits

Inhibits

Inhibits Ca²⁺ release

Vasorelaxation

Promotes

Click to download full resolution via product page

Norepinephrine-induced vasoconstriction and the inhibitory points of (R)-Idhp.
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Experimental Protocols
The vasorelaxant effects and the underlying mechanisms of compounds like (R)-Idhp are

typically investigated using a combination of ex vivo organ bath studies and in vitro cellular

assays.

Ex Vivo Vasorelaxation Assay in Rat Aorta
This protocol is designed to measure the direct effect of a compound on the contractility of

isolated arterial tissue.

Tissue Preparation:

Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully dissected

and placed in cold Krebs-Henseleit solution (in mM: 124 NaCl, 4.6 KCl, 2.5 CaCl₂, 1.2

MgSO₄, 1.2 KH₂PO₄, 11 glucose, 0.01 EDTA, and 23 NaHCO₃, pH 7.4).

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4

mm in length.

For endothelium-denuded experiments, the endothelium is gently removed by rubbing the

intimal surface with a fine wire.

Organ Bath Setup:

Aortic rings are mounted between two parallel stainless-steel wires in an organ bath

containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with

95% O₂ and 5% CO₂.

The rings are subjected to a resting tension of 1g and allowed to equilibrate for at least 45-

60 minutes, with the buffer being changed every 15 minutes.

Experimental Procedure:

The functional integrity of the aortic rings is assessed by contracting them with 75 mM

KCl.
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Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10

µM) in rings pre-contracted with phenylephrine (1 µM). A relaxation of ≥90% indicates an

intact endothelium.

After a washout period, a stable contraction is induced with a vasoconstrictor, typically

norepinephrine or phenylephrine (1 µM).

Once the contraction reaches a plateau, cumulative concentrations of (R)-Idhp are added

to the organ bath to construct a concentration-response curve for relaxation.

Data Analysis:

The relaxation response is expressed as a percentage of the pre-contraction induced by

the vasoconstrictor.

The EC₅₀ (half-maximal effective concentration) is calculated from the concentration-

response curve to quantify the potency of the compound.

Measurement of Intracellular Calcium in Vascular
Smooth Muscle Cells
This assay directly measures changes in intracellular Ca²⁺ concentration in response to stimuli

and the effect of inhibitory compounds.

Cell Culture and Loading:

Primary vascular smooth muscle cells are isolated from rat aorta and cultured in DMEM

supplemented with 10% fetal bovine serum.

Cells are seeded onto glass coverslips.

Prior to the experiment, cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as

Fura-2 AM (2.5 µM), by incubating for 30-60 minutes at 37°C.

Calcium Imaging:

The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of

an inverted fluorescence microscope equipped with a ratiometric imaging system.
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Cells are continuously perfused with a physiological salt solution.

Fura-2 is alternately excited at 340 nm and 380 nm, and the fluorescence emission is

recorded at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to

the intracellular Ca²⁺ concentration.

Experimental Procedure:

A baseline [Ca²⁺]i is established by perfusing the cells with the physiological salt solution.

Cells are then stimulated with a vasoconstrictor (e.g., norepinephrine) to induce an

increase in [Ca²⁺]i.

To investigate the effect of (R)-Idhp, cells are pre-incubated with the compound for a

defined period before stimulation with the agonist.

To differentiate between Ca²⁺ influx and release, experiments can be performed in a Ca²⁺-

free external solution.

Data Analysis:

The change in the F340/F380 ratio is used to quantify the relative changes in intracellular

Ca²⁺ concentration.

The peak and sustained phases of the Ca²⁺ response are analyzed to determine the effect

of (R)-Idhp on Ca²⁺ release and influx, respectively.

In conclusion, (R)-Idhp is a stereoisomer of a naturally occurring metabolite with demonstrated

vasorelaxant properties. Its mechanism of action is centered on the inhibition of calcium

signaling in vascular smooth muscle cells. The detailed experimental protocols provided herein

are standard methods for characterizing such compounds and are essential for the preclinical

evaluation of potential new therapies for cardiovascular disorders. Further research specifically

focused on the (R)-enantiomer is warranted to fully elucidate its pharmacological profile and

therapeutic potential.

To cite this document: BenchChem. [(R)-Idhp: A Technical Overview of its Chemical Structure
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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